

Alloxydim: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloxydim is a post-emergence herbicide belonging to the cyclohexanedione oxime class of chemicals.[1] Developed by Nippon Soda in 1976, it is effective against a variety of grass weeds.[1] Its herbicidal activity stems from the targeted inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[1] This document provides a comprehensive overview of **Alloxydim**'s chemical identity, physicochemical properties, mechanism of action, synthesis, and toxicological profile, tailored for a scientific audience.

Chemical Structure and Nomenclature

Alloxydim is a complex organic molecule characterized by a cyclohexanedione ring structure. It is a racemic mixture containing a chiral center and an oxime functional group that can exist in E- and Z-configurations.[2]

Chemical Structure:

IUPAC Names:

- Preferred IUPAC Name: Methyl 2-hydroxy-6,6-dimethyl-4-oxo-3-[(E)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohex-2-ene-1-carboxylate[1][3]
- Other IUPAC Names:



- methyl (1RS)-3-{(E)-1-[(allyloxy)imino]butyl}-4-hydroxy-6,6-dimethyl-2-oxocyclohex-3enecarboxylate[4]
- rac-methyl (1R)-4-hydroxy-6,6-dimethyl-2-oxo-3-[(1E)-N-(prop-2-en-1-yloxy)butanimidoyl]cyclohex-3-ene-1-carboxylate[4]

CAS Name: Methyl 2,2-dimethyl-4,6-dioxo-5-[(1E)-1-[(2-propen-1-yloxy)imino]butyl]cyclohexanecarboxylate[4]

Common Names and Synonyms:

- Alloxydim[1]
- Carbodimedon[3]
- Zizalon[3]

Identifiers:

CAS Number: 55634-91-8[1][3][4]

• EC Number: 259-732-6[1]

Physicochemical and Toxicological Properties

The following tables summarize key quantitative data for **Alloxydim**.

Table 1: Physicochemical Properties of Alloxydim

Property	Value	Reference(s)
Molecular Formula	C17H25NO5	[1][3][4]
Molar Mass	323.389 g⋅mol ⁻¹	[1]
Physical State	Colorless crystals	[2]
Isomerism	Exists as a racemic mixture of E/Z isomers	[2]



Note: **Alloxydim** is often used as its sodium salt (**Alloxydim**-sodium, CAS No. 55635-13-7) to improve water solubility.[2][4]

Table 2: Toxicological Data for Alloxydim

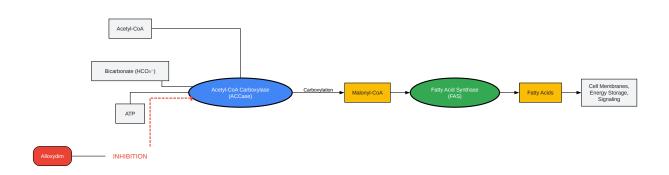
Test	Species	Route	Value	Reference(s)
LD₅₀ (Median Lethal Dose)	Rat	Oral	2260 mg/kg	[1]
LC₅₀ (Median Lethal Conc.)	Rat	Inhalation	>4300 mg/m³/4H	[1]
LD₅₀ (Median Lethal Dose)	Rat	Dermal	>5 g/kg	[1]

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

Alloxydim's herbicidal effect is achieved through the potent and selective inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1] ACCase is a biotin-dependent enzyme that catalyzes the first committed step in the de novo biosynthesis of fatty acids: the carboxylation of acetyl-CoA to produce malonyl-CoA.[5]

By inhibiting ACCase, **Alloxydim** blocks the production of malonyl-CoA, thereby halting fatty acid synthesis. Fatty acids are essential for the formation of cell membranes and are vital for plant growth and development. The disruption of this pathway leads to the cessation of growth, particularly in meristematic tissues, and ultimately results in the death of susceptible grass species. The selectivity of **Alloxydim** arises from differences in the structure of the ACCase enzyme between sensitive grass species (monocots) and tolerant broadleaf plants (dicots).[6]





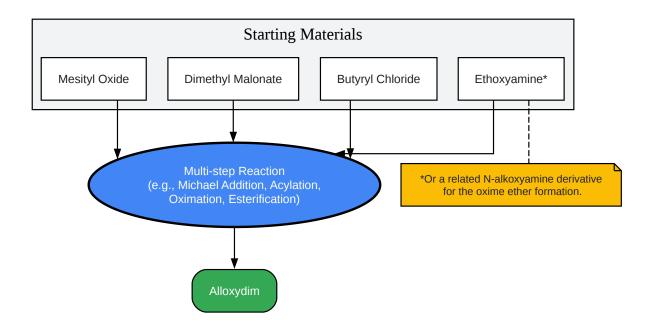
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Caption: Signaling pathway of fatty acid biosynthesis and the inhibitory action of **Alloxydim** on ACCase.

Synthesis Workflow

The synthesis of **Alloxydim** is a multi-step chemical process. While detailed proprietary protocols are not publicly available, the general synthetic route involves the reaction of several key precursors.[1]





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Caption: Generalized workflow for the chemical synthesis of **Alloxydim** from key starting materials.

Experimental Protocols General Method for Synthesis of Cyclohexanedione Oxime Herbicides

While a specific, detailed protocol for **Alloxydim** is proprietary, the synthesis of related cyclohexanedione herbicides like Clethodim provides a representative methodology. The process generally involves Michael addition, cyclization, acylation, and oximation steps.

Protocol Outline (Adapted from Clethodim Synthesis):[7]

- Aldol Condensation: An appropriate aldehyde (e.g., 3-ethylthiobutanal) is reacted with an
 active methylene compound like dimethyl malonate in the presence of a base catalyst to
 form an aldol adduct.
- Dehydration: The resulting aldol intermediate is dehydrated, typically using an acid catalyst (e.g., phosphoric acid) with azeotropic removal of water, to introduce a double bond.



- Michael Addition & Cyclization: The dehydrated product is reacted with a 1,3-dione derivative (e.g., 5,5-dimethyl-1,3-cyclohexanedione) via a Michael addition, followed by intramolecular cyclization to form the core ring structure.
- Decarboxylation: The carbomethoxy group is removed via saponification with a strong base (e.g., NaOH) followed by acidification and heating to induce decarboxylation.
- Oximation: The final key step involves reacting the cyclohexanedione intermediate with an N-alkoxyamine (e.g., allyloxyamine hydrochloride) to form the final oxime ether product,
 Alloxydim.
- Purification: Throughout the synthesis, intermediates and the final product are purified using standard organic chemistry techniques such as extraction, distillation, and chromatography. Product identity and purity are confirmed by methods like NMR and GC.

Protocol for In Vitro ACCase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of cyclohexanedione herbicides on ACCase, adapted from studies on related compounds.[5][6][8]

Objective: To measure the concentration of **Alloxydim** required to inhibit the activity of ACCase by 50% (IC₅₀).

Materials:

- Partially purified ACCase enzyme isolated from a susceptible grass species (e.g., barley, maize).
- Assay Buffer: e.g., 100 mM HEPES-KOH (pH 7.5), 2 mM DTT, 5 mM MgCl₂.
- Substrates: Acetyl-CoA, ATP, and Sodium Bicarbonate (NaH¹⁴CO₃, radiolabeled).
- Alloxydim stock solution in a suitable solvent (e.g., DMSO).
- Scintillation vials and scintillation fluid.
- Glass fiber filters.



• Acid solution (e.g., 6 M HCl) to stop the reaction.

Procedure:

- Enzyme Preparation: Isolate and partially purify ACCase from the etiolated shoots of a susceptible grass species using established biochemical methods (e.g., ammonium sulfate precipitation and gel filtration chromatography).
- Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, ATP, MgCl₂, and acetyl-CoA. Add varying concentrations of **Alloxydim** (or solvent control).
- Initiation of Reaction: Pre-incubate the mixture at a controlled temperature (e.g., 30°C) for 5-10 minutes. Initiate the enzymatic reaction by adding the radiolabeled NaH¹⁴CO₃ and the enzyme preparation.
- Incubation: Incubate the reaction for a fixed period (e.g., 5-15 minutes) during which the rate of product formation is linear.
- Termination of Reaction: Stop the reaction by adding a small volume of concentrated HCl. This acidifies the mixture, protonating any unreacted bicarbonate to form CO₂, which is volatile. The product, malonyl-CoA, is acid-stable.
- Quantification: After stopping the reaction, dry the samples (e.g., in a heating block) to remove all volatile ¹⁴CO₂. Re-dissolve the non-volatile, acid-stable product ([¹⁴C]malonyl-CoA) in water or buffer.
- Scintillation Counting: Transfer the re-dissolved sample to a scintillation vial with scintillation fluid and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of [14C]malonyl-CoA formed and thus to the ACCase activity.
- Data Analysis: Plot the ACCase activity (as a percentage of the control without inhibitor)
 against the logarithm of the Alloxydim concentration. Determine the IC₅₀ value from the
 resulting dose-response curve.



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References

- 1. Alloxydim Wikipedia [en.wikipedia.org]
- 2. Alloxydim sodium [sitem.herts.ac.uk]
- 3. Alloxydim | C17H25NO5 | CID 135571111 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
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